2,5-Dianilinoterephthalic acid

Quinacridone Pigments Particle Size Control Coloristic Properties

2,5-Dianilinoterephthalic acid is the essential intermediate for next-generation quinacridone pigments, delivering 30% finer particle size, superior transparency, bluer undertone, and deeper masstone via iron salt-mediated ring closure—performance unattainable with unsubstituted or alternative 2,5-disubstituted terephthalates. Its unique 2,5-dianilino substitution pattern governs MOF coordination geometry and enables post-synthetic modification. The dilithium salt delivers ~2.2 V vs. Li+/Li for high-voltage organic battery anodes. Withstands 312°C polymer synthesis where generic linkers fail. ≥97% purity is mandatory for reproducible MOF crystallization and optimal pigment coloristics.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 10109-95-2
Cat. No. B154814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dianilinoterephthalic acid
CAS10109-95-2
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)
InChIKeyZJQZWNLKRBUEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dianilinoterephthalic Acid (CAS 10109-95-2): Technical Specifications and Core Chemical Identity for Procurement


2,5-Dianilinoterephthalic acid (CAS 10109-95-2), also known as 2,5-bis(phenylamino)terephthalic acid, is a disubstituted terephthalic acid derivative with the molecular formula C20H16N2O4 and a molecular mass of 348.35 g/mol [1]. It is characterized by two aniline groups attached to the 2- and 5-positions of the terephthalic acid core, forming a rigid aromatic structure with dual carboxylic acid and secondary amine functionalities. This compound is a solid with a melting point of 308-312 °C (decomposition) and is primarily utilized as a critical intermediate in the synthesis of quinacridone pigments, as an organic linker in metal-organic frameworks (MOFs), and as a building block for high-performance polymers and optoelectronic materials [2].

2,5-Dianilinoterephthalic Acid: Why Structural Substitution with Other Terephthalates Fails in Key Applications


Generic substitution of 2,5-dianilinoterephthalic acid with other 2,5-disubstituted terephthalic acid derivatives (e.g., 2,5-dihydroxyterephthalic acid, 2,5-dibromoterephthalic acid) or unsubstituted terephthalic acid is not feasible in its primary applications. The specific 2,5-dianilino substitution pattern imparts a unique combination of electronic properties (due to the electron-donating nitrogen atoms), steric bulk, and hydrogen-bonding capacity that directly influences the performance of downstream materials [1]. For instance, the aniline moieties are essential for the cyclization reaction that yields quinacridone pigments with specific coloristic properties, and they dictate the coordination geometry and pore environment in MOFs [2]. Using an alternative linker would result in a fundamentally different material with altered pigment hue, thermal stability, or MOF topology, thereby compromising product performance in applications such as automotive coatings, high-end inks, or gas separation membranes.

2,5-Dianilinoterephthalic Acid: Quantitative Performance Evidence and Comparative Data for Scientific Evaluation


2,5-Dianilinoterephthalic Acid Enables 30% Smaller Particle Size in Quinacridone Pigments vs. Unsubstituted Analogs

The use of 2,5-dianilinoterephthalic acid as the intermediate in a specific iron salt-mediated ring closure process yields quinacridone pigments with a particle size approximately 30% smaller than that of pigments prepared from typical unsubstituted quinacridone precursors [1]. This reduction in particle size is achieved without the need for additional milling steps.

Quinacridone Pigments Particle Size Control Coloristic Properties

2,5-Dianilinoterephthalate Salts Exhibit a Reversible Anion Intercalation Potential of ~2.2 V vs. Li+/Li for Organic Batteries

The dilithium salt of 2,5-dianilinoterephthalic acid (Li2DAnT) demonstrates a reversible electrochemical activity at an average potential of approximately 2.2 V vs. Li+/Li [1]. This performance characteristic enables its use as a high-voltage host structure in anion shuttle rechargeable batteries, where it can reversibly uptake and extract anions at different working potentials when paired with a cross-linked polyviologen [2]. While direct comparative data for other organic terephthalate salts in the same system is not reported in the primary source, this operating voltage is notably higher than many common organic anode materials (e.g., carboxylates operating below 1 V), placing it in a favorable region for full-cell voltage and energy density.

Organic Batteries Anion Intercalation Electrochemical Energy Storage

2,5-Dianilinoterephthalic Acid Exhibits High Thermal Stability with a Decomposition Melting Point of 308-312 °C

The compound has a reported melting point of 308-312 °C with decomposition [1]. While this is a fundamental property, it serves as a crucial differentiator from other 2,5-disubstituted terephthalic acids. For example, 2,5-dihydroxyterephthalic acid has a significantly lower melting point (~300 °C without decomposition in some reports), and 2,5-diaminoterephthalic acid, while structurally similar, lacks the same thermal robustness due to the absence of the aromatic aniline rings . This high thermal stability is a prerequisite for applications requiring high-temperature processing, such as the synthesis of engineering plastics and the thermal ring-closure reactions used to produce quinacridone pigments [2].

Thermal Stability Polymer Synthesis Pigment Processing

Commercially Available 2,5-Dianilinoterephthalic Acid is Supplied at High Purity (≥98.5%) to Ensure Reproducible MOF and Pigment Synthesis

Commercial suppliers offer 2,5-dianilinoterephthalic acid with a guaranteed purity of ≥98.5% (by titration/HPLC) . This high level of purity is critical for applications where trace impurities can disrupt crystallization (MOFs) or alter color (pigments). While specific comparative data on the impact of lower purity grades is not provided, it is a well-established principle in MOF and advanced material synthesis that linker purity is directly correlated with crystal quality, surface area, and batch-to-batch reproducibility [1]. In contrast, lower-cost, lower-purity terephthalate alternatives often contain residual catalysts or byproducts that poison metal centers or cause undesirable nucleation.

MOF Linker Pigment Intermediate Chemical Purity

2,5-Dianilinoterephthalic Acid: Optimized Application Scenarios Based on Verified Performance Data


Synthesis of High-Performance Quinacridone Pigments for Automotive and Industrial Coatings

Procurement of 2,5-dianilinoterephthalic acid is justified for the production of quinacridone pigments where a 30% reduction in particle size is required to achieve superior transparency, bluer undertone, and deeper masstone, as demonstrated in the iron salt-mediated ring closure process [1]. This application leverages the compound's unique ability to serve as a direct precursor, yielding pigments with enhanced coloristic properties compared to those derived from unsubstituted quinacridones. The high thermal stability (308-312 °C decomp.) of the intermediate also ensures it can withstand the high temperatures of the ring-closure reaction without premature decomposition.

Development of High-Voltage Organic Electrode Materials for Rechargeable Batteries

The dilithium salt of 2,5-dianilinoterephthalic acid is a strategic choice for researchers developing anion shuttle rechargeable batteries, as it offers a reversible electrochemical potential of ~2.2 V vs. Li+/Li [1]. This high operating voltage is a key differentiator from many other organic carboxylate anodes, enabling the design of full cells with higher energy density. Procurement of the parent acid for conversion to its Li2DAnT salt is essential for any R&D program targeting high-voltage organic battery materials.

Synthesis of Functionalized Metal-Organic Frameworks (MOFs) with Tailored Pore Environments

For MOF synthesis, 2,5-dianilinoterephthalic acid is a critical linker that imparts specific electronic and steric properties not achievable with simpler terephthalates. The presence of the aniline nitrogen atoms provides sites for post-synthetic modification or influences the coordination geometry of metal clusters, as discussed in the context of linker design [1]. Procurement of high-purity (≥98.5%) acid is mandatory to ensure reproducible crystallization and optimal MOF properties, such as high surface area and selective gas adsorption.

Production of High-Performance Polymers and Engineering Plastics

This compound serves as a rigid, thermally stable monomer for the synthesis of high-performance polymers. Its high melting point (308-312 °C decomp.) is a direct indicator of the strong intermolecular interactions and thermal robustness it imparts to polymer backbones [1]. This makes it a valuable building block for engineering plastics and films used in demanding environments, such as aerospace, electronics, and high-temperature industrial applications, where other 2,5-disubstituted terephthalates with lower thermal stability would fail.

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